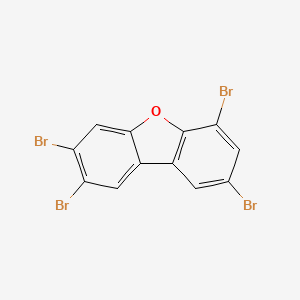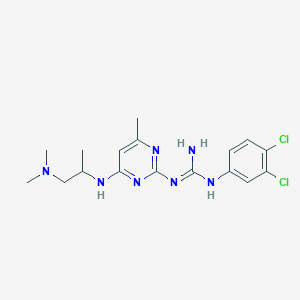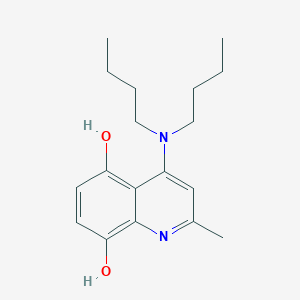
4-(Dibutylamino)-2-methylquinoline-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibutylamino)-2-methylquinoline-5,8-diol is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a quinoline core with dibutylamino and methyl groups, as well as hydroxyl groups at specific positions, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The dibutylamino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
4-(Dibutylamino)-2-methylquinoline-5,8-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Dibutylamino)-2-methylquinoline-5,8-diol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Dibutylamino)-2-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methyl group.
2-Methylquinoline-5,8-diol: Lacks the dibutylamino group, affecting its chemical properties.
4-(Dibutylamino)-quinoline-5,8-diol: Similar but without the methyl group.
Uniqueness
4-(Dibutylamino)-2-methylquinoline-5,8-diol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88484-77-9 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(dibutylamino)-2-methylquinoline-5,8-diol |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-10-20(11-7-5-2)14-12-13(3)19-18-16(22)9-8-15(21)17(14)18/h8-9,12,21-22H,4-7,10-11H2,1-3H3 |
InChI Key |
XMDQILJBQUOFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=NC2=C(C=CC(=C12)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


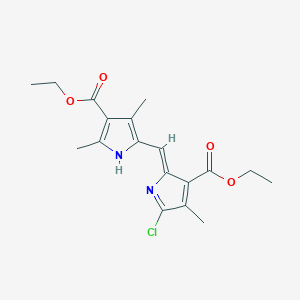

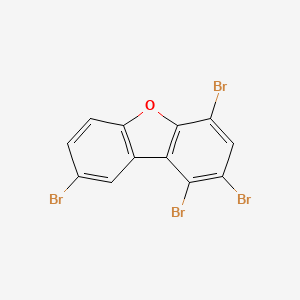

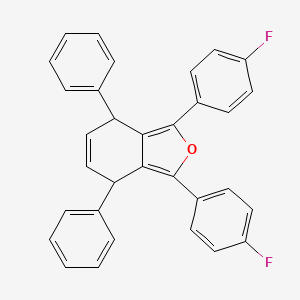
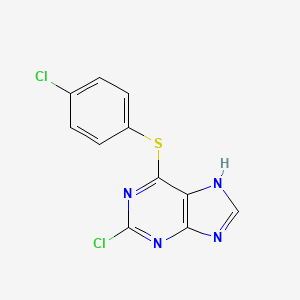
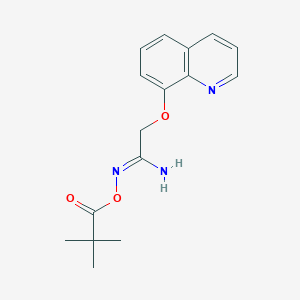

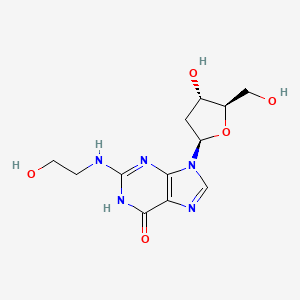
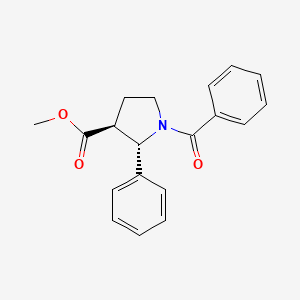
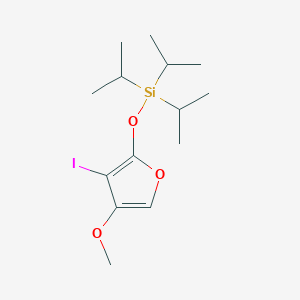
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
